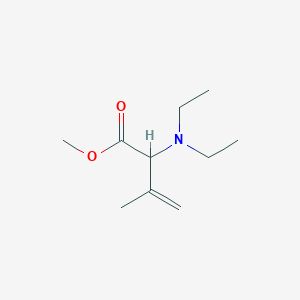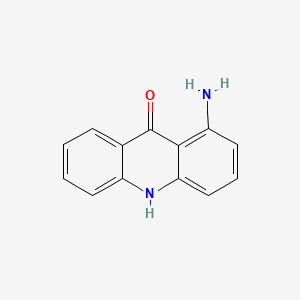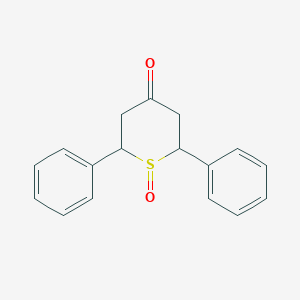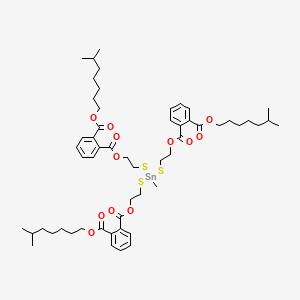![molecular formula C18H12O4 B14475482 2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one CAS No. 70894-15-4](/img/structure/B14475482.png)
2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one is a heterocyclic compound that belongs to the class of furocoumarins These compounds are known for their diverse biological activities and are often found in various natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions and readily available starting materials suggests that it can be synthesized efficiently on a larger scale. The advantages of this approach include atom economy and easy work-up procedures, which can avoid chromatographic purification .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the furocoumarin core, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new heterocyclic compounds.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one involves its interaction with molecular targets and pathways. As a photosensitizer, it absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly useful in photodynamic therapy for treating skin conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound shares a similar furocoumarin core but has additional methyl and acetic acid groups.
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Although structurally different, this compound also contains a methoxyphenyl group and exhibits significant biological activity.
Uniqueness
2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one is unique due to its specific furo[2,3-h]chromen-4-one core and methoxyphenyl group, which contribute to its distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
70894-15-4 |
|---|---|
Molekularformel |
C18H12O4 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)furo[2,3-h]chromen-4-one |
InChI |
InChI=1S/C18H12O4/c1-20-12-4-2-11(3-5-12)17-10-15(19)13-6-7-16-14(8-9-21-16)18(13)22-17/h2-10H,1H3 |
InChI-Schlüssel |
TVQDAUGFXODUEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)OC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)






![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)






